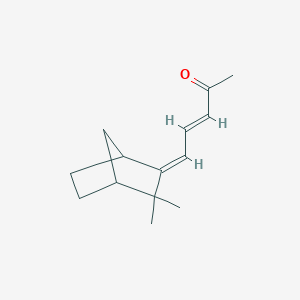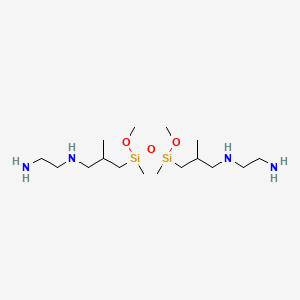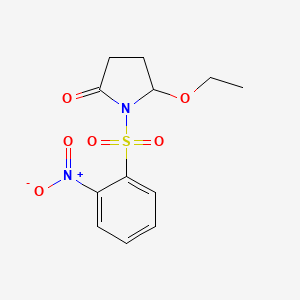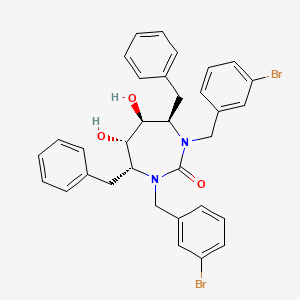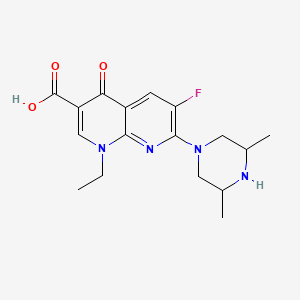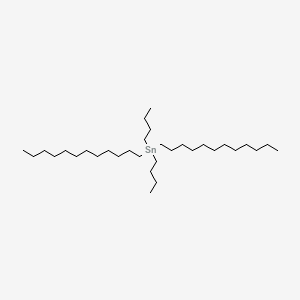
Dibutyldilauryltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyldilauryltin is an organotin compound with the molecular formula C32H68Sn. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two butyl groups and two lauryl groups attached to a tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyldilauryltin can be synthesized through the non-hydrolytic sol-gel process. This method involves the condensation reaction of methacryloxypropyl trimethoxysilane and diphenylsilanediol. The reaction is typically carried out in the presence of condensation promoters such as triethylamine, titanium isopropoxide, titanium chloride, and this compound itself . The synthesis can also be performed under controlled hydrolytic conditions using an ethanol/acetic acid mixture .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar condensation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyldilauryltin undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensation promoter in the synthesis of nanostructured molecular units.
Substitution Reactions: The butyl and lauryl groups can be substituted under specific conditions.
Common Reagents and Conditions
Condensation Reactions: Triethylamine, titanium isopropoxide, titanium chloride, and ethanol/acetic acid mixture.
Substitution Reactions: Specific reagents and conditions depend on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nanostructured molecular units and various substituted organotin compounds.
Scientific Research Applications
Dibutyldilauryltin has a wide range of applications in scientific research:
Chemistry: It is used as a condensation promoter in the synthesis of hybrid organic/inorganic materials.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which dibutyldilauryltin exerts its effects involves its role as a condensation promoter. It facilitates the condensation reactions by interacting with the reactants and promoting the formation of nanostructured molecular units. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the tin atom with the reactants.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin Dilaurate
- Dioctyltin Dilaurate
- Tributyltin Chloride
Comparison
Dibutyldilauryltin is unique due to its specific combination of butyl and lauryl groups attached to the tin atom. This structure provides it with distinct properties that make it suitable for specific applications, such as its role as a condensation promoter in the synthesis of nanostructured materials .
In comparison, other similar compounds like dibutyltin dilaurate and dioctyltin dilaurate have different alkyl groups attached to the tin atom, which can result in variations in their reactivity and applications. Tributyltin chloride, on the other hand, has three butyl groups and a chloride atom, making it more suitable for different types of reactions and applications.
Properties
CAS No. |
35147-35-4 |
|---|---|
Molecular Formula |
C32H68Sn |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
dibutyl(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |
InChI Key |
KXLNRTHAZOEDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


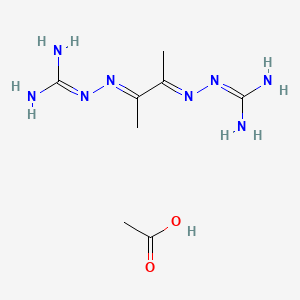

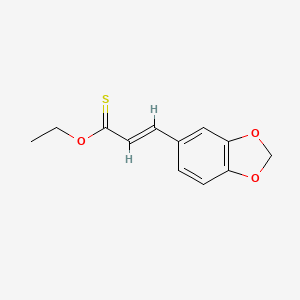
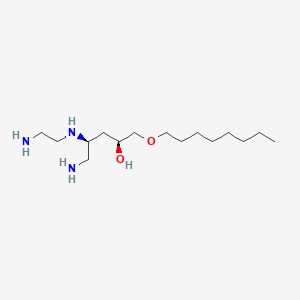

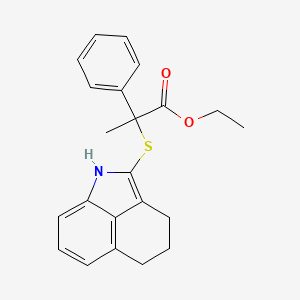
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)

